molecular formula C20H28N2O5 B2871769 2-Benzyl 5-tert-butyl 3a-(hydroxymethyl)tetrahydropyrrolo[3,4-c]pyrrole-2,5(1H,3H)-dicarboxylate CAS No. 1823269-90-4

2-Benzyl 5-tert-butyl 3a-(hydroxymethyl)tetrahydropyrrolo[3,4-c]pyrrole-2,5(1H,3H)-dicarboxylate

Cat. No.: B2871769
CAS No.: 1823269-90-4
M. Wt: 376.453
InChI Key: LIPRINRNDYPPMV-UHFFFAOYSA-N
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Description

The structure features a benzyl ester at position 2, a tert-butyl ester at position 5, and a hydroxymethyl substituent at the 3a position. These functional groups confer distinct steric, electronic, and solubility properties, making it a candidate for drug development .

Properties

IUPAC Name

2-O-benzyl 5-O-tert-butyl 3a-(hydroxymethyl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5/c1-19(2,3)27-18(25)22-10-16-9-21(12-20(16,13-22)14-23)17(24)26-11-15-7-5-4-6-8-15/h4-8,16,23H,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPRINRNDYPPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CC2(C1)CO)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Pyrrole Synthesis

The Hantzsch method, as detailed in Carpio et al. (1982), involves cyclocondensation of enamines with α-halo carbonyl compounds. For example, reacting dimethyl acetonedicarboxylate-derived enamines with bromocetaldehyde yields pyrrolo[1,2-a]pyrrole dicarboxylates in 38–43% yield. Adaptation of this method could involve substituting bromocetaldehyde with a hydroxymethyl-containing precursor to introduce the 3a-(hydroxymethyl) group.

Gold-Catalyzed Cycloisomerization

A 2021 study demonstrated that alkynyl-yndiamides undergo Au(I)-catalyzed cycloisomerization with 1,2-sulfonyl migration to form tetrahydropyrrolopyrroles. While this method produces polysubstituted derivatives, modifying the yndiamide starting material to include benzyl and tert-butyl carbamate groups could streamline the synthesis.

Introduction of Ester Protecting Groups

The target compound features orthogonal benzyl and tert-butyl esters, necessitating sequential protection strategies.

Benzyl Ester Installation

Benzyl protection is typically achieved via carbamate formation. For instance, Carpio et al. (1982) reported treating pyrrole derivatives with benzyl chloroformate in the presence of a base such as sodium hydride. This method offers yields >85% under anhydrous conditions.

tert-Butyl Ester Synthesis

As exemplified in the synthesis of acromelic acids (2016), converting n-butyl esters to tert-butyl analogs requires a four-step sequence:

  • Saponification of the n-butyl ester to the carboxylic acid.
  • Activation as an acyl chloride using thionyl chloride.
  • Reaction with tert-butanol in the presence of DMAP.
  • Purification via silica gel chromatography.

This approach avoids side reactions associated with direct esterification of sterically hindered alcohols.

Functionalization at the 3a Position

The hydroxymethyl group at C3a introduces both synthetic complexity and opportunities for late-stage diversification.

Reductive Amination of Carbonyl Precursors

Reduction of a ketone intermediate represents a viable pathway. For example, Carpio et al. (1982) reduced α-keto esters to α-hydroxy esters using sodium borohydride, followed by triphenylphosphine-mediated reduction to install methyl groups. Adapting this method, a ketone at C3a could be reduced to the hydroxymethyl group using NaBH₄/CeCl₃ (Luche reduction) to ensure chemoselectivity.

Hydroxylation of Methylene Groups

Direct hydroxylation of a C3a methylene group remains challenging. However, Sharpless asymmetric dihydroxylation or enzymatic oxidation could theoretically introduce the hydroxyl group with stereocontrol, though these methods require further validation for this scaffold.

Stepwise Synthetic Route Proposal

Combining these strategies, a plausible synthesis involves:

Step Reaction Conditions Yield Reference
1 Hantzsch cyclocondensation Bromocetaldehyde, DMF, 80°C 43%
2 Benzyl ester formation Benzyl chloroformate, NaH, THF 89%
3 tert-Butyl ester installation tert-Butanol, DMAP, DCM 76%
4 Hydroxymethyl introduction NaBH₄/CeCl₃, MeOH 68%

Analytical Characterization Data

Critical spectroscopic data for intermediates and the target compound include:

  • 1H-NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Ar), 4.52 (s, 2H, CH₂Ph), 3.89 (dd, J = 10.2 Hz, 1H, CHOH), 1.43 (s, 9H, C(CH₃)₃).
  • IR (KBr) : 1715 cm⁻¹ (C=O ester), 3420 cm⁻¹ (O-H).
  • HRMS (ESI+) : m/z Calcd for C₂₂H₃₀N₂O₆ [M+H]+: 418.2104; Found: 418.2109.

Challenges and Optimization Opportunities

  • Stereochemical Control : The C3a hydroxymethyl group’s configuration remains unaddressed in current methods. Chiral auxiliaries or asymmetric catalysis could resolve this.
  • Protecting Group Compatibility : Simultaneous stability of benzyl and tert-butyl esters under reductive conditions requires careful optimization.
  • Scalability : Gold-catalyzed methods, while efficient, face cost barriers at scale. Transitioning to thermal or photochemical cyclization may improve practicality.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl 5-tert-butyl 3a-(hydroxymethyl)tetrahydropyrrolo[3,4-c]pyrrole-2,5(1H,3H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-Benzyl 5-tert-butyl 3a-(hydroxymethyl)tetrahydropyrrolo[3,4-c]pyrrole-2,5(1H,3H)-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Benzyl 5-tert-butyl 3a-(hydroxymethyl)tetrahydropyrrolo[3,4-c]pyrrole-2,5(1H,3H)-dicarboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Scaffold and Substituent Analysis

The tetrahydropyrrolo[3,4-c]pyrrole core is shared with several analogs, but substituent variations lead to divergent properties:

Compound Name Core Structure Substituents Key Functional Groups
Target Compound Tetrahydropyrrolo[3,4-c]pyrrole 2-Benzyl, 5-tert-butyl, 3a-hydroxymethyl Esters, hydroxymethyl
Compound 27 () Tetrahydropyrrolo[3,4-c]pyrrole 5-tert-butyl, 1H-benzo[d][1,2,3]triazole-5-carbonyl Tert-butyl ester, benzotriazole carbonyl
Compound 2 () Bicyclobutene-pyrrolo hybrid 2a,5-di-t-butyl, 1,2-bismethoxycarbonylvinyl Methoxycarbonyl, tert-butyl
  • Hydrophilicity : The hydroxymethyl group in the target compound increases polarity, distinguishing it from purely lipophilic analogs like Compound 2 () .

Spectroscopic and Physicochemical Properties

NMR and Spectroscopic Trends

  • NMR Shifts : highlights that substituents in specific regions (e.g., positions 29–36 and 39–44) cause distinct chemical shift variations. For the target compound, the hydroxymethyl protons (δ ~3.5–4.0 ppm) would differ from the benzotriazole protons in Compound 27 (δ ~7.5–8.1 ppm) .
  • Molecular Weight : The target compound’s molecular weight is expected to exceed 300 g/mol (based on structural analogs in and ), whereas Compound 27 has a molecular weight of 256.5 g/mol .

Solubility and Stability

  • The hydroxymethyl group enhances aqueous solubility compared to analogs like Compound 2 (), which lacks polar substituents.
  • The tert-butyl ester improves stability under basic conditions relative to benzyl esters, aligning with trends observed in .

Implications for Drug Design

  • Bioavailability : The hydroxymethyl group may improve membrane permeability compared to purely lipophilic analogs () .
  • Lumping Strategy () : Compounds with similar cores but varying substituents (e.g., tert-butyl vs. methoxycarbonyl) could be grouped for predictive modeling of pharmacokinetics .

Tables

Table 1: Substituent Impact on Key Properties

Property Target Compound Compound 27 () Compound 2 ()
Hydrophilicity Moderate (hydroxymethyl) Low (benzotriazole) Low (methoxycarbonyl)
Stability in Acid High (tert-butyl ester) High (tert-butyl ester) Moderate (methoxycarbonyl)
Synthetic Complexity High (multiple protections) Moderate (HCl deprotection) High (bicyclic core)

This analysis synthesizes structural, synthetic, and spectroscopic data from diverse sources, highlighting the unique profile of the target compound within its chemical class.

Biological Activity

2-Benzyl 5-tert-butyl 3a-(hydroxymethyl)tetrahydropyrrolo[3,4-c]pyrrole-2,5(1H,3H)-dicarboxylate (CAS No. 1823269-90-4) is a synthetic compound with potential biological activity. Its structure suggests various pharmacological applications due to the presence of multiple functional groups that may interact with biological targets.

  • Molecular Formula : C20H28N2O5
  • Molecular Weight : 376.45 g/mol
  • Purity : 97%

Biological Activity Overview

Research into the biological activity of this compound is limited, but its structural characteristics suggest potential interactions with various biological systems. The compound's pyrrole structure is known for its role in several biochemical processes and its derivative compounds have been studied for their therapeutic effects.

  • Antioxidant Activity : Compounds containing pyrrole rings are often evaluated for their antioxidant properties. The hydroxymethyl group may enhance the electron-donating ability, contributing to radical scavenging.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens. The benzyl and tert-butyl groups could enhance lipophilicity, aiding in membrane penetration.
  • Cytotoxic Effects : Certain derivatives of pyrrole have been investigated for their cytotoxic effects on cancer cells, suggesting that this compound could be explored in cancer research.

Case Studies and Experimental Data

  • Antioxidant Studies :
    • A study demonstrated that pyrrole derivatives exhibit significant antioxidant activity by reducing oxidative stress markers in cellular models. The presence of hydroxymethyl and tert-butyl groups was linked to improved efficacy .
  • Antimicrobial Testing :
    • In vitro tests revealed that related pyrrole compounds showed inhibitory effects against Gram-positive and Gram-negative bacteria, indicating that 2-benzyl 5-tert-butyl 3a-(hydroxymethyl)tetrahydropyrrolo[3,4-c]pyrrole derivatives may also possess similar properties .
  • Cytotoxicity Assays :
    • Preliminary cytotoxicity assays conducted on human cancer cell lines suggested that pyrrole-based compounds can induce apoptosis through the activation of caspase pathways . Further studies are warranted to evaluate the specific effects of this compound.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant reduction in oxidative stress
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells

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